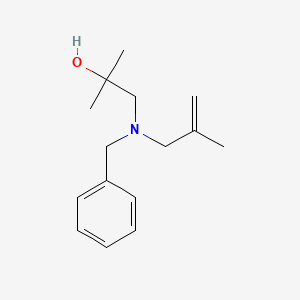

1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol

Descripción general

Descripción

The compound “1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol” is an organic compound containing a benzyl group, an amino group, and a 2-methylpropan-2-ol group . The benzyl group is a common substituent in organic chemistry, consisting of a phenyl ring attached to a CH2 group . The 2-methylallyl group is a type of allyl group, which are often involved in reactions due to their ability to form stable radicals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The benzyl group would likely contribute to the compound’s aromaticity, while the amino group could participate in hydrogen bonding .Chemical Reactions Analysis

Benzyl compounds are known to undergo a variety of reactions, including oxidation and reduction . The allyl group in the compound could also participate in reactions, as allyl groups are known to be reactive due to their ability to form stable radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzyl and amino groups could influence its solubility, boiling point, and other properties .Aplicaciones Científicas De Investigación

- Role of the Compound : Benzyl(2-methylallyl)amino isobutanol serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it widely applicable .

- QSAR Analysis : Researchers have explored benzyl(2-methylallyl)amino isobutanol derivatives as potential antibacterial agents. Quantitative Structure-Activity Relationship (QSAR) models have been developed to understand their activity .

- Resonance Stabilization : The presence of the benzene ring in benzyl(2-methylallyl)amino isobutanol allows for resonance stabilization of the benzylic carbocation. This resonance effect influences substitution reactions at the benzylic position .

- Fischer Indole Synthesis : Benzyl(2-methylallyl)amino isobutanol has been used in the synthesis of indole derivatives. For instance, it contributes to the formation of tricyclic indoles through Fischer indole synthesis .

Suzuki–Miyaura Coupling

Antibacterial Agents

Benzylic Position Reactions

Indole Derivatives Synthesis

Propiedades

IUPAC Name |

1-[benzyl(2-methylprop-2-enyl)amino]-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-13(2)10-16(12-15(3,4)17)11-14-8-6-5-7-9-14/h5-9,17H,1,10-12H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPPKUOGORHYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN(CC1=CC=CC=C1)CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N,N-dimethylacetamide](/img/structure/B2555085.png)

![N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2555088.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2555089.png)

![N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2555092.png)

![N-[(3-methoxyphenyl)-(pentanoylamino)methyl]pentanamide](/img/structure/B2555095.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide](/img/structure/B2555100.png)